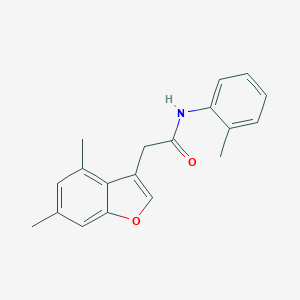![molecular formula C16H17Cl2NO2 B385190 N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622361-30-2](/img/structure/B385190.png)
N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[221]heptane-1-carboxamide is a chemical compound that belongs to the class of bicyclic compounds It is characterized by the presence of a bicyclo[221]heptane ring system, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the 2,5-dichlorophenyl group: This step involves the reaction of the bicyclo[2.2.1]heptane intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[22
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide: This compound shares a similar bicyclo[2.2.1]heptane ring system but has different substituents on the phenyl ring.
N,N′-diarylsquaramide: This compound contains a similar bicyclic structure and has been studied for its potential as a CXCR2 selective antagonist.
Uniqueness
N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of substituents and its potential biological activities. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-15(2)9-5-6-16(8-9,13(15)20)14(21)19-12-7-10(17)3-4-11(12)18/h3-4,7,9H,5-6,8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOSELDKXQRXRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{(3-ethoxyphenyl)[(4-methoxybenzoyl)amino]methyl}-4-methoxybenzamide](/img/structure/B385108.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B385110.png)
![N-{(2-chlorophenyl)[(4-methoxybenzoyl)amino]methyl}-4-methoxybenzamide](/img/structure/B385111.png)
![N-[(2-chlorophenyl)-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B385112.png)

![ethyl N-[(2-chlorophenyl)-(ethoxycarbonylamino)methyl]carbamate](/img/structure/B385115.png)
![N-[(acetylamino)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B385118.png)
![N-{{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385119.png)
![N-{(3,4-dichlorophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B385120.png)
methyl]pentanamide](/img/structure/B385124.png)
methyl]pentanamide](/img/structure/B385126.png)
![Ethyl [(ethoxycarbonyl)amino][4-(hexyloxy)-3-methoxyphenyl]methylcarbamate](/img/structure/B385128.png)
![N-{(3-methoxy-4-propoxyphenyl)[(4-methylbenzoyl)amino]methyl}-4-methylbenzamide](/img/structure/B385129.png)
![N-[(benzoylamino)(3-methoxy-4-propoxyphenyl)methyl]benzamide](/img/structure/B385130.png)
